Diethyl phosphate

描述

Diethylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Diethyl hydrogen phosphate has been reported in Caenorhabditis elegans with data available.

Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).

RN given refers to parent cpd

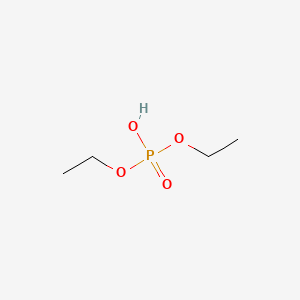

Structure

3D Structure

属性

IUPAC Name |

diethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQFCFPECQILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt) | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044699 | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless clear liquid; [MSDSonline], Solid | |

| Record name | Diethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4 | |

| Record name | Diethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QQU4CAB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diethyl phosphate chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl Phosphate

Introduction

This compound (DEP), also known as diethyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C₄H₁₁O₄P. It is a dialkyl phosphate ester that exists as a colorless oil.[1] DEP is of significant interest to researchers, particularly in the fields of environmental science, toxicology, and drug development, primarily because it is a major metabolite of many commonly used organophosphorus pesticides, such as chlorpyrifos.[1][2][3] Its presence in biological samples, such as urine, is often used as a biomarker for exposure to these pesticides.[1][2] This guide provides a detailed overview of the chemical properties, reactivity, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a combustible liquid that is soluble in water and common organic solvents.[1] It is characterized by its acidic nature due to the presence of a hydroxyl group attached to the phosphorus atom. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | diethoxyphosphinic acid | [4] |

| Synonyms | Diethyl phosphoric acid, DEP, DPF | [3][5] |

| CAS Number | 598-02-7 | [3][6] |

| Molecular Formula | C₄H₁₁O₄P | [6][7] |

| Molecular Weight | 154.10 g/mol | [3][6] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 80 °C at 0.7 mmHg | [1] |

| Density | 1.29 g/mL | [3] |

| Water Solubility | 44.1 g/L (Predicted) | [4] |

| pKa (Strongest Acidic) | 1.95 (Predicted) | [4] |

| Stability | Stable under recommended storage conditions. | [8] |

Reactivity

The reactivity of this compound is governed by the electrophilic nature of the phosphorus atom and the acidity of the P-OH proton. It can participate in various reactions, including hydrolysis, nucleophilic substitution, and reactions with oxidizing and reducing agents.

Hydrolysis

Nucleophilic Substitution

Phosphate esters are susceptible to nucleophilic attack. The reaction can occur at two primary sites: the electrophilic phosphorus atom (P-O cleavage) or the α-carbon of the ethyl group (C-O cleavage).[11]

-

Attack at Phosphorus: Nucleophiles can attack the phosphorus center, leading to the displacement of an ethoxy group or the hydroxyl group. This is a common pathway for the detoxification of organophosphorus compounds.[12] Reactions with amines, for instance, can proceed via a concerted nucleophilic attack.[13]

-

Attack at Carbon: Strong nucleophiles can attack the methylene carbon of the ethyl group in an SN2 reaction, with the this compound anion acting as a leaving group.[11]

The prevailing mechanism depends on the nature of the nucleophile, the leaving group, and the reaction conditions.[11]

Other Reactions

-

Incompatible Materials: this compound is incompatible with strong acids and alkalis.[8]

-

Oxidation: Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[14]

-

Reduction: In the presence of strong reducing agents like hydrides, organophosphates can form highly toxic and flammable phosphine gas.[14]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Method 1: From Diethyl Chlorophosphate This method involves the reaction of diethyl chlorophosphate with a suitable reagent like benzaldoxime. The reaction proceeds through a diethyl benzaldimino phosphate intermediate, which then decomposes to yield this compound and benzonitrile.[1] Using tert-butanol instead of benzaldoxime is also possible, though it may result in a lower yield.[1]

Method 2: From Phosphorus Trichloride A multi-step synthesis starting from phosphorus trichloride (PCl₃) can also be employed:

-

Reaction of PCl₃ with ethanol.

-

Treatment with pyridine and carbon tetrachloride (CCl₄).

-

Conversion of the formed trichloroethyl ester to a mixed anhydride with acetic acid and triethylamine (Et₃N).

-

Final acid hydrolysis to yield this compound.[1]

Caption: A simplified workflow for the synthesis of this compound.

Analytical Methods for Quantification

The analysis of this compound, especially in biological matrices like urine or feces, is crucial for monitoring pesticide exposure. Due to its polarity and non-volatility, a derivatization step is typically required for gas chromatography (GC) analysis.[15]

General Protocol for DEP Analysis in Biological Samples:

-

Sample Preparation: The biological sample (e.g., feces) is homogenized in water.[16]

-

Extraction: A liquid-liquid extraction is performed to isolate the analytes.[17]

-

Derivatization: The extracted DEP is alkylated to form a less polar, more volatile ester. A common derivatizing agent is pentafluorobenzyl bromide (PFBB), which converts DEP into its pentafluorobenzyl ester.[15][16][18] This reaction is often carried out using a phase transfer catalyst.[16]

-

Purification (Optional): The derivatized extract can be purified using solid-phase extraction (SPE) to remove interfering matrix components.[18]

-

Instrumental Analysis: The final extract is analyzed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity for identification and quantification.[15][17]

-

Gas Chromatography with Flame Photometric Detection (GC-FPD): A detector specific for phosphorus-containing compounds.[15][16][18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative that may not require derivatization, analyzing DEP directly.[15][17]

-

The recovery rates for DEP using a GC-FPD method after derivatization have been reported in the range of 47-62% from fecal samples.[16]

Caption: A typical workflow for analyzing this compound in biological matrices.

Biological Activity and Toxicology

This compound is not just a biomarker; it exhibits biological activity. Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in rats, potentially acting as an endocrine-disrupting chemical.[1][19][20] Studies have indicated that DEP can interfere with thyroid hormone biosynthesis, transport, and receptor binding.[19][21] Furthermore, DEP can affect the gut microbiota, leading to an enrichment of certain opportunistic pathogens and a decrease in the pro-inflammatory cytokine interleukin-6 (IL-6).[3][5][21]

Hazard Information: this compound is classified as harmful if swallowed or in contact with skin.[1] It is corrosive and can cause severe skin burns and serious eye damage.[1]

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. ewg.org [ewg.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Showing Compound Diethylphosphate (FDB028854) - FooDB [foodb.ca]

- 5. This compound | 598-02-7 [chemicalbook.com]

- 6. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mzCloud – this compound [mzcloud.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DIETHYL PHOSPHITE AND TRIETHYL PHOSPHITE, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

Diethyl Phosphate: A Key Metabolite of Organophosphorus Pesticides - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP) is a dialkyl phosphate (DAP) that serves as a primary metabolite for a significant number of organophosphorus (OP) pesticides.[1][2] Due to its commonality as a breakdown product, DEP is frequently utilized as a nonspecific biomarker for assessing human exposure to this broad class of insecticides.[3] The widespread use of OP pesticides in agriculture and residential settings has led to ubiquitous environmental presence and consistent human exposure, making the accurate detection and toxicological understanding of metabolites like DEP a critical focus for researchers in environmental health, toxicology, and drug development. This guide provides a comprehensive overview of DEP, focusing on its formation, analytical detection methodologies, observed concentrations in human populations, and toxicological significance, particularly its role as an endocrine disruptor.

Formation and Metabolism of this compound

Organophosphorus pesticides are esters of phosphoric acid and are broadly categorized based on their chemical structure, with many commercial insecticides featuring O,O-diethyl substituents on the phosphorus atom.[1][4] Upon entering the body, these parent compounds undergo extensive metabolism, primarily through two phases of biotransformation.

Phase I reactions, mediated by enzymes such as cytochrome P450s (CYPs) and carboxylesterases, involve oxidation and hydrolysis.[5] For many phosphorothioate pesticides (containing a P=S bond), CYPs catalyze an oxidative desulfuration to the corresponding oxon (P=O) form, which is often more toxic than the parent compound. Both the parent pesticide and its oxon metabolite can then be hydrolyzed by A-esterases, such as paraoxonase-1 (PON1), and B-esterases, leading to the cleavage of the ester bond and the formation of DEP and a specific organic leaving group.[6] Phase II reactions involve the conjugation of these metabolites to facilitate their excretion. Due to their water-soluble nature, DAPs like DEP are readily excreted in the urine.[1]

A multitude of commonly used organophosphorus pesticides metabolize to this compound. A comprehensive, though not exhaustive, list of these parent compounds is provided below:

-

Azinphos-ethyl

-

Chlorethoxyfos

-

Chlorpyrifos

-

Coumaphos

-

Diazinon

-

Dichlorvos (DDVP)

-

Dicrotophos

-

Dimethoate

-

Disulfoton

-

Ethion

-

Ethoprop

-

Fenitrothion

-

Fenthion

-

Fonofos

-

Malathion

-

Parathion

-

Phorate

-

Phosalone

-

Phosmet

-

Profenofos

-

Propetamphos

-

Sulfotep

-

Tebupirimfos

-

Temephos

-

Terbufos

-

Tetrachlorvinphos

-

Triazofos

Quantitative Data on this compound Exposure

The concentration of DEP in biological samples is a valuable indicator of exposure to OP pesticides. Urine is the most common matrix for biomonitoring, with hair analysis emerging as a method for assessing long-term or chronic exposure.

Table 1: Urinary Concentrations of this compound (DEP)

| Population Group | Country/Study | Sample Size | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Citation(s) |

| General Population (Adults) | USA (NHANES 1999-2000) | 1949 | 1.04 | 13 | [7] |

| General Population (Adults) | Germany | 54 | 4 | 21 | |

| General Population (Adults) | Israel | 247 | High relative to US/Canada | Not Reported | |

| Occupationally Exposed (Fruit Farmers) | Not Specified | 8 | Significantly higher post-application | Not Reported | |

| Occupationally Exposed (Various) | Not Specified | Not Specified | 95th percentile: 122 µmol/mol creatinine (total alkyl phosphates) | Not Reported |

Table 2: Hair Concentrations of this compound (DEP)

| Population Group | Country/Study | Sample Size | Median Concentration (pg/mg) | Citation(s) |

| General Population | Greece | Not Specified | 51.2 | [2] |

| Occupationally Exposed | Greece | Not Specified | 812.9 | [2] |

Experimental Protocols for DEP Analysis

The accurate quantification of DEP in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DEP in Urine

This protocol is a composite of methodologies described in the scientific literature and is intended for informational purposes.

1. Sample Preparation and Extraction:

-

To 5 mL of a urine sample in a screw-top vial, add 4 g of sodium chloride.

-

Spike with an appropriate internal standard (e.g., dibutylphosphate).

-

Add 5 mL of a diethyl ether/acetonitrile (1:1, v/v) mixture.

-

Acidify the sample with 1 mL of 6 M hydrochloric acid.

-

Shake the vial for 5 minutes, followed by centrifugation at 1500 x g for 5 minutes.

-

Transfer the organic phase to a new vial containing 10 mg of potassium carbonate.

2. Derivatization:

-

Add 50 µL of a 10% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile.

-

Incubate the mixture at 40°C overnight to form the pentafluorobenzyl ester of DEP.

3. Clean-up:

-

After cooling, add 5 mL of n-hexane and 5 mL of water.

-

Extract the PFB-DEP ester by shaking for 5 minutes and centrifuging for 5 minutes at 1500 x g.

-

Repeat the hexane extraction.

-

Combine the hexane phases and concentrate to approximately 1 mL under a gentle stream of nitrogen.

-

Add 200 µL of toluene and transfer to a smaller vial, concentrating to a final volume of 150 µL for GC-MS analysis.

4. GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for PFB-DEP.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for DEP in Urine

This protocol is based on recently developed methods and offers a faster analysis time without the need for derivatization.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of urine in an Eppendorf tube, add 100 µL of an internal standard solution (e.g., DEP-d10).[9]

-

Add 800 µL of cold ethyl acetate.

-

Vortex for 1 minute and place on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 500 µL of acetonitrile and transfer to a vial for UFLC-MS/MS analysis.[6][8]

2. UFLC-MS/MS Parameters:

-

UFLC System: Shimadzu UFLC or equivalent.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a few minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

DEP Transition: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized in the laboratory.

-

Toxicological Significance of this compound

While DEP itself is not considered to be a direct inhibitor of acetylcholinesterase, the primary mechanism of acute toxicity for many parent OP pesticides, it is not without its own toxicological concerns.[5] Emerging research has identified DEP as a potential endocrine-disrupting chemical (EDC), with the thyroid hormone system being a primary target.[10]

Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in animal models, leading to symptoms of hyperthyroidism and abnormal expression of thyroid hormone-related genes in the liver.[10] In silico studies, including molecular docking and molecular dynamics, suggest that DEP can strongly interact with key proteins involved in the entire lifecycle of thyroid hormones.[10] This includes enzymes responsible for thyroid hormone biosynthesis (e.g., thyroperoxidase), proteins involved in their transport in the bloodstream, and thyroid hormone receptors that mediate their biological effects.[10]

The disruption of the thyroid hormone system is of particular concern during development, as thyroid hormones are crucial for normal brain development and growth.

Mandatory Visualizations

Metabolic Pathway of Organophosphorus Pesticides to this compound

Experimental Workflow for DEP Analysis in Urine

References

- 1. researchgate.net [researchgate.net]

- 2. ewg.org [ewg.org]

- 3. Exposome-Explorer - Diethylphosphate (DEP) (Compound) [exposome-explorer.iarc.fr]

- 4. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Toxicological Effects of Diethyl Phosphate Exposure: A Technical Guide

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphorus (OP) pesticides, a class of compounds widely used in agriculture.[1][2] As such, DEP is frequently utilized as a biomarker to assess human exposure to these pesticides.[1][3] While the acute neurotoxicity of parent OP compounds is well-established and primarily attributed to the inhibition of acetylcholinesterase (AChE), the direct toxicological effects of their metabolites, such as DEP, are an area of growing research interest.[4][5][6] Emerging evidence from in vivo studies suggests that chronic exposure to DEP, even at levels relevant to human exposure, may induce a range of adverse health effects independent of significant AChE inhibition, including endocrine disruption, immunomodulation, and metabolic changes.[1][3][7]

This technical guide provides a comprehensive overview of the current state of knowledge on the in vivo toxicological effects of DEP exposure. It is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmacology. The guide summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate a deeper understanding of the subject.

Core Mechanisms of Toxicity

While DEP is a metabolite, understanding the primary mechanism of its parent compounds is crucial for context. The principal mechanism of acute OP pesticide toxicity is the irreversible inhibition of AChE. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, causing overstimulation of muscarinic and nicotinic receptors and resulting in a cholinergic crisis.[2][4][5] However, studies focusing specifically on DEP suggest its toxicity manifests through different, non-cholinergic pathways.

Acetylcholinesterase Inhibition Pathway (Parent Organophosphates)

The classic pathway for organophosphate toxicity involves the phosphorylation and inactivation of AChE by the active "oxon" metabolites of OP pesticides. This disrupts normal nerve impulse transmission.[8] Although DEP itself is not a potent AChE inhibitor, this pathway is the foundational mechanism of the compounds from which it is derived.

Endocrine Disruption: Thyroid Hormone Pathway

In vivo studies have demonstrated that chronic DEP exposure can disrupt the endocrine system, particularly thyroid hormone regulation.[1][3] Research in adult male rats indicates that DEP can cause thyroid-related hormone disorders, leading to symptoms of hyperthyroidism.[1][3] The mechanism is believed to involve interference at multiple points in the thyroid hormone lifecycle, including biosynthesis, transport, receptor binding, and metabolism.[1][3] This suggests DEP is a potential thyroid hormone-disrupting chemical.[1][3]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative findings from key animal studies investigating the effects of DEP.

Table 1: Acute Toxicity Data for an Organophosphate Metabolite

| Compound | Animal Model | Route | LD₅₀ | Citation |

| Diethyldithiophosphate (DEDTP)¹ | C57BL/6J and Balb/c mice | Intraperitoneal (i.p.) | 0.537 g/kg | [9] |

¹Note: DEDTP is a related but structurally different metabolite. This value provides context for the toxicity of organophosphate metabolites, as specific LD₅₀ data for DEP was not identified in the reviewed literature.

Table 2: Summary of Endocrine and Metabolic Effects of DEP in Male Rats

| Exposure Dose | Duration | Parameter | Observation | Citation |

| 0.08 mg/kg/day | 20 weeks | Estradiol | No significant change | [7] |

| 0.13 mg/kg/day | 20 weeks | Estradiol | Significant increase | [7] |

| 0.13 mg/kg/day | 20 weeks | Total Triglycerides (TG) | Significant decrease | [7] |

| 0.13 mg/kg/day | 20 weeks | Low-density Lipoprotein (LDL-C) | Significant decrease | [7] |

| Not Specified¹ | Chronic | Thyroid Hormones (T3, T4) | Disordered levels, indicative of hyperthyroidism | [1][3] |

| Not Specified¹ | Chronic | Sex Hormones (Serum) | No significant effect | [1][3] |

| Not Specified¹ | Chronic | Sperm Quality/Spermatogenesis | No significant effect | [1][3] |

¹Study conducted at doses relevant to human exposure levels.

Table 3: Immunological and Gut-Related Effects of DEP in Male Rats

| Exposure Dose | Duration | Parameter | Observation | Citation |

| 0.08 mg/kg/day | 20 weeks | Interleukin-6 (IL-6) | Significant decrease | [7] |

| 0.13 mg/kg/day | 20 weeks | Interleukin-6 (IL-6) | Significant decrease | [7] |

| 0.13 mg/kg/day | 20 weeks | Peptide Tyrosine-Tyrosine (PYY) | Significant increase | [7] |

| 0.13 mg/kg/day | 20 weeks | Ghrelin | Significant increase | [7] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological findings. Below is a representative protocol synthesized from in vivo studies on DEP.

Chronic Exposure Study in Rodents

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (6-8 weeks old).[1][7] Animals are housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: A period of at least one week is allowed for acclimatization before the commencement of the experiment.

-

Dosing:

-

Test Substance: this compound (DEP).

-

Vehicle: Typically sterile saline or corn oil.

-

Administration Route: Oral gavage is a common route to simulate dietary exposure.[7]

-

Dose Groups: At least two dose levels (e.g., 0.08 mg/kg and 0.13 mg/kg) and a vehicle control group are established.[7] Doses are selected to be relevant to levels of human environmental exposure.

-

Duration: Chronic studies often last for several weeks (e.g., 20 weeks) to assess long-term effects.[7]

-

-

Sample Collection and Analysis:

-

Blood Sampling: Blood is collected periodically and at the termination of the study via methods like cardiac puncture under anesthesia. Serum is separated by centrifugation.

-

Hormone Analysis: Serum levels of thyroid hormones (T3, T4, TSH), sex hormones (testosterone, estradiol), and adrenal hormones are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

-

Biochemical Analysis: Serum lipids (total cholesterol, triglycerides, HDL-C, LDL-C) and inflammatory cytokines (e.g., IL-6) are quantified using commercial assay kits.[7]

-

Tissue Collection: At necropsy, organs such as the liver, thyroid, and testes are excised, weighed, and processed for histopathological examination or gene expression analysis (RT-qPCR).[1][3]

-

-

Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare treated groups with the control group. A p-value of <0.05 is generally considered statistically significant.

Conclusion

The in vivo toxicological profile of this compound, a major metabolite of organophosphorus pesticides, extends beyond the classical neurotoxicity associated with its parent compounds. Current evidence strongly indicates that chronic exposure to DEP can lead to significant endocrine disruption, particularly affecting the thyroid hormone axis.[1][3] Furthermore, DEP has been shown to modulate the immune system and alter lipid and gut hormone homeostasis.[7] While these effects have been observed at environmentally relevant concentrations in animal models, further research is necessary to fully elucidate the underlying molecular mechanisms and to accurately assess the risk posed to human health. Future studies should focus on long-term, low-dose exposures and investigate a broader range of endpoints, including developmental and reproductive toxicity, to build a more complete toxicological profile.

References

- 1. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genotoxic and immunotoxic effects of the organophosphate metabolite diethyldithiophosphate (DEDTP) in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl Phosphate: An In-depth Technical Guide to its Environmental Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP) is a primary degradation product of numerous organophosphate (OP) pesticides and plasticizers.[1][2][3] Its presence in the environment is an indicator of contamination by these parent compounds. Understanding the environmental fate of DEP is crucial for assessing its potential risks and developing effective remediation strategies. This technical guide provides a comprehensive overview of the known environmental degradation pathways of DEP, including biodegradation, abiotic hydrolysis, and photodegradation. It details the factors influencing these processes, the intermediate and final breakdown products, and the methodologies employed for their study. While specific quantitative kinetic data for this compound is limited in publicly accessible literature, this guide presents data from closely related organophosphate compounds to provide context for its environmental persistence.

Introduction

Organophosphate compounds are widely used in agriculture and industry, leading to their widespread distribution in the environment.[4][5] this compound is a common metabolite and environmental degradate of many of these compounds, formed through the cleavage of the ester bonds of the parent molecule.[1][2] Its detection in soil, water, and biological samples serves as a biomarker for exposure to a range of organophosphate pesticides.[1][2] The environmental persistence of DEP is governed by a combination of biotic and abiotic degradation processes.

Biodegradation of this compound

Microbial activity is a primary driver of this compound degradation in the environment.[6] A variety of microorganisms in soil and water possess the enzymatic machinery to break down this compound, utilizing it as a source of phosphorus and sometimes carbon.[4][6]

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound is primarily an enzymatic hydrolysis process. Microorganisms produce enzymes such as phosphotriesterases (PTEs) and organophosphorus hydrolases (OPH) that catalyze the cleavage of the phosphoester bonds.[4][6] The degradation proceeds in a stepwise manner, first hydrolyzing DEP to monoethyl phosphate (MEP) and subsequently to inorganic phosphate (PO₄³⁻), which can then be assimilated by microorganisms.[6]

Anaerobic Biodegradation

In anaerobic environments, such as sediments and flooded soils, the biodegradation of organophosphates can also occur. While specific studies on the anaerobic degradation of this compound are scarce, research on analogous compounds suggests that microbial communities in these environments can also hydrolyze DEP to MEP and inorganic phosphate.

Key Microorganisms and Enzymes

Several bacterial and fungal species have been identified with the ability to degrade organophosphorus compounds.[4][6] Bacteria such as Pseudomonas sp., Flavobacterium sp., and Delftia acidovorans have been shown to produce phosphodiesterases capable of hydrolyzing dialkyl phosphates.[4][6] The key enzymes involved are phosphotriesterases, which act on the parent organophosphates, and phosphodiesterases, which can hydrolyze dialkyl phosphates like DEP.[4][6]

Abiotic Degradation of this compound

Abiotic processes, including hydrolysis and photodegradation, also contribute to the breakdown of this compound in the environment, although typically at slower rates than biodegradation.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound in aqueous environments. The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of organophosphate esters is catalyzed by both acid and base.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While direct photolysis of this compound is not considered a major degradation pathway due to its limited absorption of solar radiation, indirect photolysis can occur in the presence of photosensitizing agents in the environment, such as humic substances. Studies on the photodegradation of organophosphates on surfaces like titanium dioxide (TiO₂) have shown that they can be oxidized, leading to the formation of smaller, less toxic intermediates.[8]

Factors Influencing Degradation

The rate and extent of this compound degradation in the environment are influenced by a multitude of factors:

-

Soil and Sediment Properties: The organic matter content, clay content, and pH of soil and sediment can significantly affect the bioavailability and degradation of DEP.[9] Sorption to soil particles can reduce its availability to microorganisms and protect it from hydrolysis.

-

Temperature: Both biotic and abiotic degradation rates generally increase with temperature.[10]

-

pH: The pH of the soil and water influences the rate of chemical hydrolysis and affects microbial activity.

-

Microbial Population: The presence of a diverse and adapted microbial community is crucial for efficient biodegradation.

-

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.

Degradation Products

The primary degradation products of this compound are:

-

Monoethyl phosphate (MEP): The initial product of hydrolysis.

-

Inorganic Phosphate (PO₄³⁻): The final product of complete degradation, which is a nutrient that can be utilized by plants and microorganisms.

-

Ethanol: Released during the hydrolysis of the ethyl ester linkages.

Quantitative Data on Degradation

As previously mentioned, specific quantitative data on the degradation kinetics of this compound is limited. The following table summarizes data for closely related organophosphate compounds to provide an indication of the potential persistence of DEP in the environment.

| Compound | Matrix | Conditions | Half-life (t₁/₂) | Rate Constant (k) | Reference |

| Triethyl phosphate | Water | Neutral, 101°C | - | 8.35 x 10⁻⁶ s⁻¹ | [7] |

Experimental Protocols

The study of this compound degradation in environmental matrices typically involves laboratory microcosm and field studies.

Soil Microcosm Study

Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Spiking: A stock solution of this compound in a suitable solvent (e.g., water or methanol) is prepared. A known amount of the stock solution is added to the soil to achieve the desired initial concentration. The solvent is allowed to evaporate if necessary.

-

Incubation: The spiked soil is placed in incubation vessels (microcosms). The moisture content is adjusted to a specific level (e.g., 60% of water holding capacity). The microcosms are incubated at a constant temperature in the dark. For aerobic studies, the vessels are kept open to the air or aerated periodically. For anaerobic studies, the headspace is purged with an inert gas like nitrogen.

-

Sampling: At predetermined time intervals, replicate microcosms are sacrificed. Soil subsamples are taken for analysis.

-

Extraction: The soil samples are extracted with an appropriate solvent (e.g., acetonitrile, methanol) to recover the this compound and its degradation products.

-

Analysis: The extracts are analyzed using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentrations of DEP and its metabolites.[11][12][13]

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time and fitting the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and half-life.[14][15]

Aqueous Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values and temperatures.

Methodology:

-

Buffer Preparation: Prepare buffer solutions of the desired pH values (e.g., pH 4, 7, and 9).

-

Reaction Setup: In a temperature-controlled water bath, add a known concentration of this compound to each buffer solution in sealed, sterile vials.

-

Incubation: Incubate the vials at a constant temperature.

-

Sampling: At specific time points, withdraw aliquots from each vial.

-

Analysis: Analyze the samples for the concentration of this compound using a suitable analytical method like HPLC or GC-MS.

-

Data Analysis: Calculate the hydrolysis rate constants and half-lives at each pH and temperature by fitting the concentration-time data to a kinetic model.[10]

Visualizations

This compound Degradation Pathway

Caption: Generalized degradation pathway of this compound.

Experimental Workflow for Soil Microcosm Study

Caption: Workflow for a soil microcosm degradation study.

Conclusion

This compound is a transient compound in the environment, subject to degradation by both microbial and chemical processes. Biodegradation through enzymatic hydrolysis appears to be the most significant pathway for its removal, leading to the formation of less harmful products, monoethyl phosphate and inorganic phosphate. Abiotic hydrolysis also contributes to its breakdown, particularly under favorable pH and temperature conditions. The persistence of DEP in any given environment is a complex interplay of various physicochemical and biological factors. Further research is needed to generate specific quantitative kinetic data for this compound to more accurately model its environmental fate and potential for exposure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ewg.org [ewg.org]

- 6. academic.oup.com [academic.oup.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. gcms.cz [gcms.cz]

- 14. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]

- 15. researchgate.net [researchgate.net]

The Role of Diethyl Phosphate Derivatives in Advanced Flame Retardant Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and application of flame retardants derived from diethyl phosphate and its precursors. Organophosphorus compounds are at the forefront of halogen-free flame retardant technology, offering effective fire safety solutions for a wide range of polymeric materials. This document details the synthetic pathways, mechanisms of action, and performance evaluation of these critical compounds, with a focus on providing actionable data and protocols for the scientific community.

Introduction to Phosphorus-Based Flame Retardants

Organophosphorus flame retardants (OPFRs) have become essential alternatives to halogenated compounds, driven by environmental and health concerns.[1] Their versatility allows them to act in both the condensed phase and the gas phase to interrupt the combustion cycle.[2]

-

Condensed-Phase Action: In the solid material, phosphorus compounds can promote the formation of a stable char layer upon heating. This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[1][3]

-

Gas-Phase Action: During combustion, volatile phosphorus-containing species, such as PO• radicals, can be released into the flame. These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction.[3][4]

This compound and its derivatives, particularly phosphonates, are key players in this field due to their efficacy and synthetic accessibility.

Synthesis of Phosphonate Flame Retardants

The synthesis of phosphonate flame retardants often utilizes trialkyl phosphites, such as triethyl phosphite, which are closely related to this compound. A primary and widely used method for creating the crucial P-C bond is the Michaelis-Arbuzov reaction.[5][6]

Key Synthetic Pathway: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. This reaction is a cornerstone of organophosphorus chemistry and is instrumental in synthesizing a variety of flame retardants.[5]

The general mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. The displaced halide then dealkylates the intermediate to yield the final phosphonate product.[6]

Experimental Protocol: Synthesis of Diethyl Allylphosphonate

The following protocol is a representative example of the Michaelis-Arbuzov reaction for synthesizing a reactive phosphonate flame retardant.

Materials:

-

Triethyl phosphite, freshly distilled (1 molar equivalent)

-

Allyl bromide (1.1 molar equivalents)[7]

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Set up a round-bottomed flask with a reflux condenser under a nitrogen atmosphere.

-

Charge the flask with freshly distilled triethyl phosphite (e.g., 5.16 mL, 30 mmol).[7]

-

Add allyl bromide (e.g., 5.52 mL, 33 mmol) to the flask.[7]

-

Heat the reaction mixture to approximately 71 °C and maintain at reflux for 3 hours.[7]

-

After the reaction is complete, increase the temperature to around 120 °C to distill off the excess allyl bromide and the ethyl bromide byproduct over a period of 2 hours.[7]

-

The remaining colorless oil is the diethyl allylphosphonate product. The yield is typically high (approx. 98%).[7]

-

Confirm the purity of the product using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[7]

Key this compound Derivatives in Flame Retardancy

Aluminum Diethylphosphinate (AlPi)

Aluminum diethylphosphinate (AlPi) is a highly effective, halogen-free flame retardant salt. While not directly synthesized from this compound, its diethylphosphinate anion is a close structural relative. It is widely used in engineering plastics like polyamides (PA) and polyesters (PBT, PET).[4]

Synthesis Overview: The industrial synthesis of AlPi often involves a free-radical addition of ethylene to a hypophosphite precursor (like sodium hypophosphite) in the presence of an initiator, followed by precipitation with an aluminum salt (e.g., aluminum sulfate).[8][9]

Mechanism of Action: AlPi exhibits a dual-action flame retardant mechanism:

-

Condensed Phase: It promotes the formation of a protective char layer, which insulates the polymer. The aluminum phosphate residue formed during decomposition enhances this barrier.[4][10]

-

Gas Phase: Upon heating, it releases volatile diethylphosphinic acid. This acid and its breakdown products (e.g., PO• radicals) interfere with the radical chain reactions in the flame, effectively quenching the fire.[4][10][11]

Diethyl Ethylphosphonate (DEEP)

Diethyl ethylphosphonate is another important phosphonate flame retardant, often used in rigid polyurethane (RPUF) foams. It is typically used as an additive flame retardant.[12][13]

Performance Data of this compound Derivatives

The effectiveness of these flame retardants is quantified using standard fire safety tests. The Limiting Oxygen Index (LOI) and the UL-94 vertical burn test are crucial for assessing material flammability. Cone calorimetry provides more detailed information on heat release rates and smoke production.

Quantitative Flammability Data

The following tables summarize the performance of AlPi and DEEP in various polymer systems.

| Polymer Matrix | Flame Retardant System | Loading (wt% or php*) | LOI (%) | UL-94 Rating | Reference(s) |

| Epoxy Resin | Aluminum Diethylphosphinate (ADP) | 15 | 29.5 | V-0 | [14] |

| Epoxy Resin | ADP / Melamine / Pentaerythritol | 10 (Total) | >30.0 | V-0 | [14] |

| Polybutylene Succinate (PBS) | Aluminum Diethylphosphinate (AlPi) | 25 | 29.5 | V-0 | [10] |

| Rigid Polyurethane Foam (RPUF) | Aluminum Diethylphosphinate (ADP) | 30 php | 23.0 | V-1 | [15] |

| Rigid Polyurethane Foam (RPUF) | APP (5 php) + DEEP (15 php) | 20 php (Total) | 24.9 | V-0 | [12] |

php: parts per hundred parts of polyol

Table 1: Summary of Limiting Oxygen Index (LOI) and UL-94 Test Results.

| Polymer Matrix | Flame Retardant System | Loading (wt% or php) | Peak Heat Release Rate (pHRR) Reduction | Total Heat Release (THR) (MJ/m²) | Reference(s) |

| Polybutylene Succinate (PBS) | Aluminum Diethylphosphinate (AlPi) | 25 wt% | 49.3% | - | [10] |

| Epoxy Resin | ADP (15 wt%) | 15 wt% | - | - | [14] |

| Rigid Polyurethane Foam (RPUF) | APP (5 php) + DEEP (15 php) | 20 php (Total) | - | 23.43 | [12] |

Table 2: Summary of Cone Calorimeter Data.

Standard Experimental Protocols for Flammability Testing

Reproducible and standardized testing is paramount in evaluating flame retardant performance. The following sections outline the core methodologies for key flammability tests.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of flame-retardant polymers.[16]

Apparatus:

-

Thermogravimetric Analyzer with a precision microbalance and furnace.[16]

-

Sample pans (typically platinum).

-

Gas delivery system for atmosphere control (e.g., Nitrogen, Air).

Typical Procedure:

-

Calibration: Perform temperature calibration of the TGA instrument.

-

Sample Preparation: Weigh a small, representative sample (e.g., 25-30 mg) into a tared sample pan.

-

Atmosphere: Set the desired atmosphere and flow rate (e.g., Air at 40 mL/min).

-

Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 700 °C) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve shows the onset of decomposition and the amount of char residue.[16]

Protocol: UL-94 Vertical Burning Test (ASTM D3801)

This test assesses the burning characteristics of plastic materials after exposure to a small flame in a vertical orientation.[17][18]

Apparatus:

-

Test chamber, free of drafts.

-

Bunsen burner with a 20 mm (50W) flame.[17]

-

Specimen clamp and stand.

-

Timing device.

-

Surgical cotton.

Procedure:

-

Specimen Preparation: Prepare rectangular bar specimens (typically 125 x 13 mm, with a specified thickness).[14]

-

Conditioning: Condition the specimens as required by the standard.

-

Setup: Mount a specimen vertically in the clamp. Place a layer of dry surgical cotton on the base of the chamber, 12 inches below the specimen.

-

First Flame Application: Apply the 20 mm flame to the bottom center of the specimen for 10 seconds.

-

Observation: After 10 seconds, remove the flame and record the afterflame time (t1).

-

Second Flame Application: Immediately after the flaming ceases, re-apply the flame for another 10 seconds.

-

Final Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.

-

Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame/afterglow times and the behavior of the drips according to the criteria in the ASTM D3801 standard.[17]

Protocol: Cone Calorimetry (ASTM E1354)

The cone calorimeter is one of the most significant bench-scale tests for evaluating the fire performance of materials. It measures heat release rate, smoke production, and other key parameters under controlled radiant heating.[19][20]

Apparatus:

-

Cone calorimeter, including a conical radiant heater, load cell, spark igniter, and an exhaust system with gas analysis (O₂, CO, CO₂).[21]

Procedure:

-

Calibration: Perform daily calibrations of the gas analyzers and load cell.

-

Sample Preparation: Prepare flat specimens (typically 100 x 100 mm) with a maximum thickness of 50 mm. Wrap the back and sides with aluminum foil.[19]

-

Conditioning: Condition specimens to a constant weight at 23 °C and 50% relative humidity.[19]

-

Setup: Place the wrapped specimen in the sample holder on the load cell, under the conical heater. Set the desired radiant heat flux (e.g., 35 or 50 kW/m²).[14]

-

Ignition: Position the spark igniter over the sample surface.

-

Test Execution: Start the data acquisition and expose the sample to the heat flux. The test begins upon ignition.

-

Data Collection: Continuously measure the mass loss, oxygen consumption, and smoke obscuration until the end of the test (defined by criteria such as flameout or a set time).[19]

-

Analysis: Calculate key parameters including Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Total Smoke Production (TSP).

Conclusion

This compound derivatives and their precursors are integral to the development of modern, effective, and environmentally conscious flame retardants. Through well-established synthetic routes like the Michaelis-Arbuzov reaction, highly efficient compounds such as diethyl allylphosphonate and aluminum diethylphosphinate can be produced. Their dual-action mechanisms in both the condensed and gas phases provide superior fire protection to a wide array of polymers. The standardized testing protocols outlined in this guide are essential for the accurate evaluation and comparison of these flame retardants, facilitating further innovation in the field of fire safety science.

References

- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]

- 4. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]

- 11. Aluminum Diethylphosphinate-Incorporated Flame-Retardant Polyacrylonitrile Separators for Safety of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. store.astm.org [store.astm.org]

- 18. icc-nta.org [icc-nta.org]

- 19. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 20. infinitalab.com [infinitalab.com]

- 21. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]

Diethyl phosphate as a precursor for agrochemical synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Diethyl phosphate and its derivatives, such as diethyl phosphite and diethyl chlorophosphate, are pivotal precursors in the synthesis of a wide array of agrochemicals, particularly organophosphate insecticides and herbicides. The versatility of the phosphonate functional group allows for the targeted design of molecules that can effectively interact with biological systems, leading to potent pest control agents. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing synthetic methodologies for key agrochemicals, presenting quantitative data, and illustrating the fundamental biological pathways affected by these compounds.

Agrochemicals Derived from this compound Precursors

This compound and its analogues serve as fundamental building blocks for several commercially significant agrochemicals. The reactivity of the phosphorus center allows for the introduction of various organic moieties, leading to a diverse range of active ingredients.

Glyphosate: A Broad-Spectrum Herbicide

Glyphosate, one of the most widely used herbicides globally, can be synthesized from diethyl phosphite. The synthesis typically involves a Mannich-type reaction with glycine and formaldehyde.

Coumaphos: An Ectoparasiticide

Coumaphos is an organothiophosphate insecticide and acaricide used to control external parasites on livestock. Its synthesis involves the reaction of diethyl chlorothiophosphate with 3-chloro-4-methyl-7-hydroxycoumarin.

Phosfolan: A Systemic Insecticide

Phosfolan is a systemic insecticide effective against a range of sucking and chewing insects. Its synthesis is achieved through the reaction of 2-imino-1,3-dithiolane with diethyl phosphorochloridate[1].

Synthetic Pathways and Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key agrochemicals derived from this compound precursors.

Synthesis of Glyphosate from Diethyl Phosphite

This protocol is based on the reaction of diethyl phosphite with glycine and paraformaldehyde, followed by hydrolysis.

Experimental Protocol:

-

Condensation Reaction:

-

To a 500 ml four-neck flask, add 12.2 g of paraformaldehyde, 86 g of methanol, and 32.2 g of triethanolamine.

-

Raise the temperature to 40°C and stir for 30 minutes.

-

Add 15 g of glycine and continue stirring for 1 hour.

-

Add 25 g of dimethyl phosphite and allow the condensation reaction to complete.[2][3]

-

-

Catalyst Removal and Hydrolysis:

-

Introduce 8.7 g of HCl gas to precipitate the triethanolamine catalyst as its hydrochloride salt.

-

Filter the reaction mixture to remove the triethanolamine hydrochloride.

-

To the filtrate, add 50 ml of hydrochloric acid to facilitate hydrolysis.

-

Heat the solution to 120°C and maintain for 30 minutes.[2][3]

-

-

Product Isolation:

Quantitative Data for Glyphosate Synthesis:

| Parameter | Value | Reference |

| Starting Materials | Paraformaldehyde, Glycine, Dimethyl Phosphite | [2][3] |

| Catalyst | Triethanolamine | [2][3] |

| Solvent | Methanol | [2][3] |

| Reaction Temperature | 40°C (Condensation), 120°C (Hydrolysis) | [2][3] |

| Yield of Glyphosate | Approximately 77% | [2] |

| Purity of Glyphosate | >95% | [2] |

Synthetic Workflow for Glyphosate:

Caption: Synthetic workflow for Glyphosate production.

Synthesis of Coumaphos from Diethyl Chlorothiophosphate

The synthesis of coumaphos involves the condensation of O,O-diethyl chlorothiophosphate with a substituted coumarin.

Experimental Protocol:

-

Preparation of Diethyl Chlorothiophosphate-d(10):

-

React ethanol-d(6) with P(2)S(5) to produce labeled diethyldithiophosphoric acid.

-

Chlorinate the resulting acid to yield diethyl chlorothiophosphate-d(10).[4]

-

-

Condensation Reaction:

-

Treat the diethyl chlorothiophosphate-d(10) with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of potassium carbonate.

-

Conduct the reaction in acetone at reflux to yield labeled coumaphos.[4]

-

Physicochemical Data for Coumaphos:

| Property | Value | Reference |

| Molecular Formula | C14H16ClO5PS | [5] |

| Melting Point | 90-92 °C | [5] |

| Solubility | Insoluble in water, soluble in aromatic solvents | [5] |

| Stability | Stable under normal conditions, hydrolyzes in alkaline conditions | [5] |

Synthetic Pathway for Coumaphos:

Caption: Synthesis of Coumaphos.

Mechanism of Action: Disruption of Cholinergic Signaling

Organophosphate agrochemicals, particularly insecticides, exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[6][7] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The Cholinergic Signaling Pathway and its Inhibition:

-

Normal Nerve Impulse Transmission:

-

An action potential arrives at the presynaptic terminal, causing the release of ACh into the synaptic cleft.

-

ACh binds to postsynaptic receptors, leading to the propagation of the nerve signal.

-

AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing the synapse to reset.

-

-

Inhibition by Organophosphates:

-

Consequences of Inhibition:

-

The accumulation of ACh in the synaptic cleft leads to continuous stimulation of postsynaptic receptors.

-

This overstimulation results in a range of neurotoxic effects, including muscle tremors, paralysis, and ultimately, death of the target pest.

-

Signaling Pathway Diagram: Acetylcholinesterase Inhibition:

Caption: Organophosphate inhibition of Acetylcholinesterase.

Conclusion

This compound and its derivatives are indispensable precursors in the agrochemical industry. Their chemical tractability allows for the synthesis of highly effective herbicides and insecticides. A thorough understanding of the synthetic routes, reaction kinetics, and the biological mechanisms of action is paramount for the development of new, more selective, and environmentally benign crop protection agents. The detailed protocols and pathways presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the field of agrochemical synthesis and development.

References

- 1. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method for synthesizing and preparing glyphosate with glycine method - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102040623A - Method for synthesizing and preparing glyphosate with glycine method - Google Patents [patents.google.com]

- 4. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Interpretation of Diethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for diethyl phosphate (DEP), a key metabolite of various organophosphorus pesticides. Understanding its structural and electronic properties through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for toxicological studies, environmental monitoring, and drug development processes where phosphate moieties are relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly insightful.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the ethyl groups.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (Methyl) | ~1.3 | Triplet | ~7.0 |

| -CH₂- (Methylene) | ~4.1 | Quartet of doublets (dq) | J(H,H) ≈ 7.0, J(H,P) ≈ 7.0-8.0 |

| P-OH (Phosphate) | Variable | Singlet (broad) | - |

-

-CH₃ Protons : These protons are split into a triplet by the two adjacent methylene protons.

-

-CH₂- Protons : These protons are adjacent to both the methyl group and the phosphorus atom. They are split into a quartet by the three methyl protons and further split into a doublet by the phosphorus atom, resulting in a doublet of quartets or a multiplet.[1]

-

P-OH Proton : The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum is simpler, showing two signals for the two distinct carbon environments in the ethyl groups.

| Signal Assignment | Chemical Shift (δ) ppm | Coupling |

| -CH₃ (Methyl) | ~16 | Doublet, J(C,P) ≈ 5-7 Hz |

| -CH₂- (Methylene) | ~62 | Doublet, J(C,P) ≈ 5-7 Hz |

The coupling to the phosphorus atom causes both carbon signals to appear as doublets.[1]

Phosphorus-³¹P NMR Spectroscopy

³¹P NMR is highly specific for observing the phosphorus nucleus and is a key technique for characterizing organophosphorus compounds.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity (Proton-Coupled) |

| This compound | ~ -1.0 to 2.0 | Multiplet |

The chemical shift is referenced against an external standard, typically 85% H₃PO₄. In a proton-decoupled spectrum, the signal appears as a sharp singlet. In a proton-coupled spectrum, the signal is split by the protons on the adjacent methylene groups.[2]

Experimental Protocols: NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve a small amount of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrumentation : Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to singlets (or doublets due to phosphorus coupling). A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

³¹P NMR : Acquire the spectrum with or without proton decoupling. 85% H₃PO₄ is used as an external reference.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch (asymmetric) | -CH₃ |

| ~2930 | C-H stretch (symmetric) | -CH₂- |

| ~2500-2700 | O-H stretch (broad) | P-OH |

| ~1250-1280 | P=O stretch (phosphoryl) | P=O |

| ~1030-1050 | P-O-C stretch | P-O-C |

| ~960 | O-P-O stretch | O-P-O |

The spectrum is dominated by a very strong and characteristic absorption from the P=O (phosphoryl) group.[4][5] The broad O-H stretch is also a key feature, indicating the acidic proton.[6][7]

Experimental Protocols: IR Spectroscopy

-

Sample Preparation : For liquid samples like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition :

-

A background spectrum of the clean salt plates is collected first.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background to produce the final spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z), providing information on the molecular weight and fragmentation pattern.

| m/z Value | Proposed Fragment | Formula | Notes |

| 154 | [M]⁺ | [C₄H₁₁O₄P]⁺ | Molecular Ion |

| 125 | [M - C₂H₅]⁺ | [C₂H₆O₄P]⁺ | Loss of an ethyl group |

| 99 | [PO₄H₄]⁺ | [H₄O₄P]⁺ | Di-protonated phosphoric acid |

| 81 | [PO₃H₂]⁺ | [H₂O₃P]⁺ | Protonated metaphosphoric acid |

The fragmentation of this compound often proceeds through the loss of ethyl and ethoxy groups, leading to a series of characteristic phosphorus-containing ions.[8]

Experimental Protocols: Mass Spectrometry

-

Sample Introduction : The sample can be introduced directly via an infusion pump for Electrospray Ionization (ESI) or through a Gas Chromatography (GC) system for Electron Ionization (EI).

-

Ionization :

-